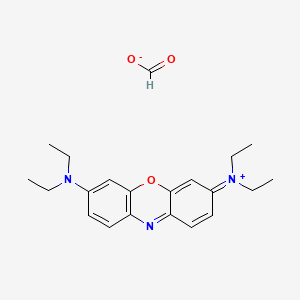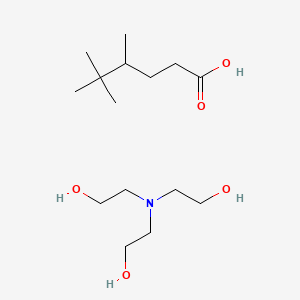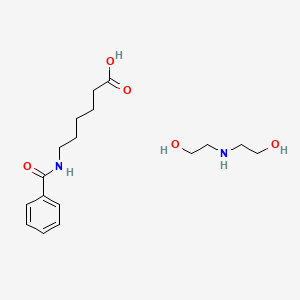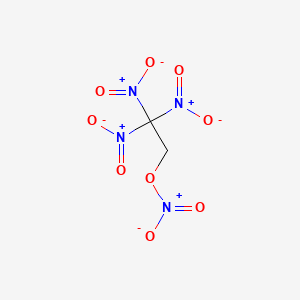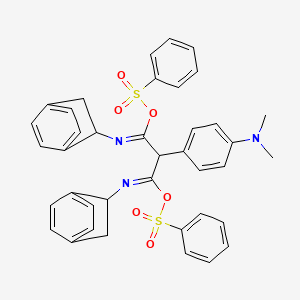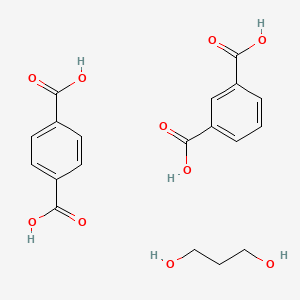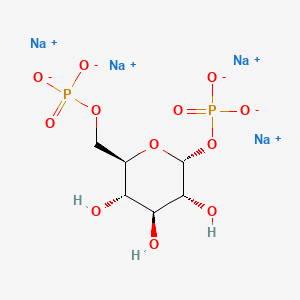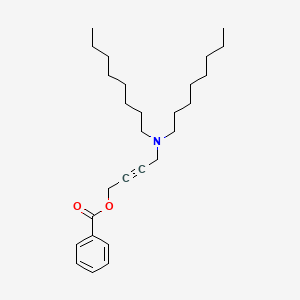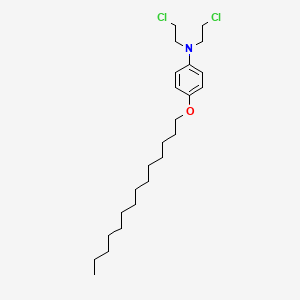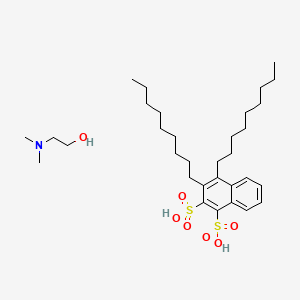
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester is a chemical compound with the molecular formula C26H52O4. It is an ester derivative of octadecanoic acid (stearic acid) and is known for its applications in various industrial and scientific fields. This compound is characterized by its long carbon chain and the presence of both ester and ether functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester typically involves the esterification of octadecanoic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester.
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Wirkmechanismus
The mechanism of action of octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release octadecanoic acid and 2-(2-butoxyethoxy)ethanol, which can then participate in metabolic pathways. The compound’s surfactant properties enable it to interact with cell membranes, enhancing the delivery of active ingredients in drug formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: Similar structure but with a hydroxyethoxy group instead of a butoxyethoxy group.
Octadecanoic acid, ethyl ester: Lacks the ether linkage present in octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester.
Octadecanoic acid, 2-hydroxyethyl ester: Contains a hydroxyethyl group instead of a butoxyethoxy group.
Uniqueness
This compound is unique due to its combination of ester and ether functional groups, which confer distinct chemical and physical properties. This compound’s long carbon chain and functional groups make it suitable for applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
93894-13-4 |
|---|---|
Molekularformel |
C26H52O4 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C26H52O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(27)30-25-24-29-23-22-28-21-6-4-2/h3-25H2,1-2H3 |
InChI-Schlüssel |
JFLVPDTYNNSVGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


